2-Azetidinone,4-methyl-1-(1,2-propadienyl)-(9CI)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

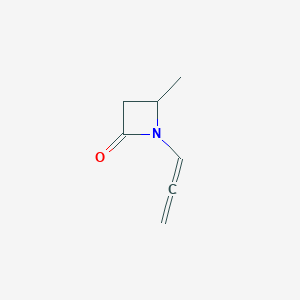

2-Azetidinone,4-methyl-1-(1,2-propadienyl)-(9CI) (CAS: 124443-43-2) is a β-lactam derivative featuring a four-membered azetidinone ring substituted with a methyl group at position 4 and a 1,2-propadienyl (allene) group at position 1. This compound is of interest in synthetic organic chemistry due to the reactivity of the allene moiety and the strained β-lactam ring, which can participate in cycloaddition and nucleophilic reactions . It is commercially available for research purposes, with applications in pharmaceutical intermediates and heterocyclic synthesis .

Métodos De Preparación

The synthesis of N-allenyl-4-methyl-2-azetidinone can be achieved through several routes. One common method involves the enolate-mediated alkylation of azetidinone precursors. This process typically involves the formation of an enolate intermediate, which then undergoes alkylation with an appropriate electrophile to introduce the allene group . Another approach is the Michael conjugate addition, which provides a stereoselective way to form the desired β-lactam structure . Industrial production methods often involve the use of solid-phase methodologies to generate molecular diversity based on the azetidinone skeleton .

Análisis De Reacciones Químicas

N-allenyl-4-methyl-2-azetidinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The allene group in the compound makes it particularly reactive towards radical transformations . Common reagents used in these reactions include radical initiators and metal catalysts. For example, gold-catalyzed heterocyclizations can be employed to activate the allene group and facilitate the formation of complex heterocyclic structures . Major products formed from these reactions include bicyclic β-lactams and other fused ring systems .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Azetidinone derivatives have been explored for their potential as pharmaceutical agents. The structural framework of azetidinones allows for modifications that can enhance biological activity. Notable applications include:

- Antimicrobial Agents : Research has indicated that azetidinones can exhibit antibacterial properties. For instance, derivatives have been synthesized and tested against various bacterial strains, showing promising results in inhibiting growth.

- Anti-inflammatory Compounds : Some studies have focused on the anti-inflammatory effects of azetidinone derivatives, suggesting their potential use in treating inflammatory diseases.

Organic Synthesis

The compound serves as an essential intermediate in organic synthesis:

- Building Block for Complex Molecules : 2-Azetidinone can be utilized to synthesize more complex organic molecules through various reactions such as nucleophilic substitutions and cycloadditions.

- Synthesis of Heterocycles : Its reactivity allows for the formation of diverse heterocyclic compounds, which are crucial in drug development.

Material Science

In material science, azetidinones are being investigated for their potential use in:

- Polymer Chemistry : The incorporation of azetidinone units into polymer backbones can enhance material properties such as thermal stability and mechanical strength.

- Coatings and Adhesives : Due to their reactive nature, these compounds may be utilized in formulating advanced coatings that require specific adhesion properties.

Case Studies

Mecanismo De Acción

The mechanism of action of N-allenyl-4-methyl-2-azetidinone involves its ability to act as an acylating agent. The β-lactam ring is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in its use as an enzyme inhibitor, where it can acylate the active site of enzymes, thereby inhibiting their function . The allene group also contributes to the compound’s reactivity, allowing for the formation of various intermediates that can participate in further chemical transformations .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Allenyl Substituents

The 1,2-propadienyl group is a key functional group influencing reactivity. Below is a comparison with structurally related compounds:

Key Observations:

- The 1,2-propadienyl group in the target compound facilitates unique orbital interactions (e.g., HOMO localization at C1-C2), enabling selective intramolecular cycloadditions . In contrast, compounds like 3-methyl-1,2-butadienyl derivatives exhibit competitive orbital interactions, leading to divergent reaction pathways .

- Electron-withdrawing groups (e.g., phosphonic dichloride) on allene reduce its nucleophilic character, whereas the methyl and azetidinone groups in the target compound balance reactivity and stability .

Reactivity Comparison with Other β-Lactam Derivatives

β-Lactam rings are highly reactive due to ring strain. Below is a reactivity comparison:

Key Observations:

- The azetidinone ring in the target compound is more reactive than oxazolidinones or piperidines due to higher ring strain, making it prone to nucleophilic attack .

- The allene group provides additional sites for [2+2] or [4+2] cycloadditions, unlike saturated alkyl substituents in other β-lactams .

Physicochemical Properties

Limited data on exact physicochemical properties are available, but inferences can be made:

- Polarity: The target compound is less polar than 2-Azetidinone,4-(formyloxy)-3-(1-methylethyl)-(9CI) due to the absence of a formyloxy group .

- Stability : The allene group may reduce thermal stability compared to fully saturated analogues, requiring storage at low temperatures .

Actividad Biológica

2-Azetidinone, 4-methyl-1-(1,2-propadienyl)-(9CI), also known as N-allenyl-4-methyl-2-azetidinone, is a member of the β-lactam family of compounds. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, and enzyme inhibition properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound based on recent research findings.

Overview of 2-Azetidinone

The structure of 2-Azetidinone consists of a four-membered nitrogen-containing heterocycle known as a β-lactam ring. The presence of an allene group (two adjacent double bonds) and a methyl group on the azetidinone ring enhances its reactivity and potential biological applications. The compound's unique structure allows it to act as an acylating agent, which is crucial for its biological functions.

Antimicrobial Activity

Research has demonstrated that 2-Azetidinone derivatives exhibit significant antimicrobial properties. In a study evaluating various azetidinone compounds against both Gram-positive and Gram-negative bacterial strains, it was found that certain derivatives displayed potent antibacterial activity. Notably, compounds were tested against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, with some exhibiting activity comparable to established antibiotics like ampicillin.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 128 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

| Escherichia coli | 256 μg/mL |

The study indicated that the azetidinone skeleton contributes significantly to the antibacterial activity observed in these compounds .

Antioxidant Activity

In addition to antimicrobial properties, 2-Azetidinones have shown promising antioxidant activities. Various assays such as DPPH radical scavenging and ferric reducing power tests have been employed to evaluate their antioxidant potential. Compounds derived from the azetidinone structure demonstrated antioxidant activities comparable to ascorbic acid, suggesting their potential use in combating oxidative stress-related diseases .

Enzyme Inhibition

The mechanism of action for 2-Azetidinones includes their role as enzyme inhibitors. These compounds have been identified as effective inhibitors of several enzymes involved in critical biological processes. For instance, they can inhibit serine proteases and other enzymes linked to inflammation and infection pathways. This property is particularly valuable for developing therapeutic agents targeting diseases where these enzymes play a pivotal role .

Case Studies

Several studies have highlighted the efficacy of 2-Azetidinones in various biological contexts:

- Antitubercular Activity : A specific derivative was synthesized and tested against Mycobacterium tuberculosis. The results indicated that certain modifications to the azetidinone structure significantly enhanced antitubercular activity, with MIC values demonstrating effectiveness at low concentrations .

- Antiviral Properties : Research has suggested that some azetidinone derivatives possess antiviral activity against human cytomegalovirus (HCMV). The inhibition mechanisms involve acylation of viral proteases, thereby preventing viral replication .

- Anti-inflammatory Effects : Compounds based on the azetidinone framework have been studied for their anti-inflammatory effects in various models. These studies suggest that they may reduce inflammation by inhibiting key inflammatory mediators .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-azetidinone derivatives, including 4-methyl-1-(1,2-propadienyl) substitutions?

- Methodological Answer : The synthesis of 2-azetidinone derivatives typically involves cycloaddition reactions or cyclocondensation of Schiff bases with chloroacetyl chloride in the presence of a base like triethylamine . For compounds with 1,2-propadienyl groups, palladium- or copper-mediated cross-coupling reactions may be employed to introduce the allenyl moiety . Key steps include optimizing reaction conditions (e.g., temperature, solvent polarity) to enhance yield and purity.

Q. How can spectroscopic techniques (e.g., IR, NMR) confirm the structure of 2-Azetidinone,4-methyl-1-(1,2-propadienyl)-(9CI)?

- Methodological Answer :

- IR Spectroscopy : Identify characteristic carbonyl (C=O) stretching vibrations (~1700–1750 cm⁻¹) and allenyl (C=C=C) absorption bands (~1950–2050 cm⁻¹) .

- NMR : Use 1H- and 13C-NMR to resolve methyl groups (δ ~1.2–1.5 ppm for CH3) and the propadienyl moiety (distinct coupling patterns for conjugated double bonds). 2D NMR (e.g., COSY, HSQC) can confirm spatial proximity of substituents .

Q. What preliminary biological screening assays are suitable for evaluating 2-azetidinone derivatives?

- Methodological Answer : Standard antimicrobial assays include:

- Broth dilution to determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains .

- Disk diffusion to assess zone of inhibition. Ensure consistency in bacterial inoculum size and solvent controls (e.g., DMSO) to avoid false positives/negatives .

Advanced Research Questions

Q. How does the 1,2-propadienyl group influence the reactivity and stereoelectronic properties of 2-azetidinone derivatives?

- Methodological Answer : The 1,2-propadienyl group exhibits unique molecular orbital (MO) interactions. Its HOMO (highest occupied molecular orbital) localizes at the C1-C2 moiety, enabling intramolecular cycloaddition or electrophilic attack. Computational studies (e.g., DFT) can map frontier orbitals to predict regioselectivity in reactions like oxa-Diels-Alder . Experimental validation via X-ray crystallography or kinetic isotope effects (KIEs) may resolve competing reaction pathways .

Q. How can researchers address contradictions in reported antibacterial activities of 2-azetidinone derivatives?

- Methodological Answer : Discrepancies may arise from variations in:

- Substituent effects : Compare activities of derivatives with different substituents (e.g., 4-methyl vs. 4-methoxy) to identify structure-activity relationships (SARs) .

- Assay conditions : Standardize protocols (e.g., agar vs. broth dilution) and account for solvent solubility issues. Use positive controls (e.g., ampicillin) and statistical validation (e.g., ANOVA) .

Q. What strategies optimize the enantiomeric purity of 2-azetidinone derivatives during synthesis?

- Methodological Answer :

- Chiral auxiliaries : Use enantiomerically pure starting materials (e.g., (S)-proline derivatives) to induce asymmetry during cyclization .

- Catalytic asymmetric synthesis : Employ transition-metal catalysts (e.g., Pd/Cu) with chiral ligands for cross-coupling reactions involving the 1,2-propadienyl group .

- Chromatographic resolution : Use chiral HPLC or SFC (supercritical fluid chromatography) to separate enantiomers post-synthesis .

Q. What mechanistic insights explain the instability of 2-Azetidinone,4-methyl-1-(1,2-propadienyl)-(9CI) under acidic or basic conditions?

- Methodological Answer : The β-lactam ring in 2-azetidinones is prone to hydrolysis. Under acidic conditions, protonation of the carbonyl oxygen increases ring strain, leading to cleavage. In basic media, nucleophilic attack at the carbonyl carbon opens the ring. Stabilization strategies include:

- Steric protection : Introduce bulky substituents (e.g., 4-methyl) to hinder nucleophilic access .

- Electron-withdrawing groups : Modify the propadienyl moiety to reduce electron density at the β-lactam carbonyl .

Propiedades

InChI |

InChI=1S/C7H9NO/c1-3-4-8-6(2)5-7(8)9/h4,6H,1,5H2,2H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSIQIMRPMFKIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)N1C=C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.